
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a propyl chain, which is further substituted with bis(2-hydroxyethyl)amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
化学反应分析
Types of Reactions
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups play a crucial role in its activity, potentially interacting with biological molecules and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride include:
- N,N-Bis(2-hydroxyethyl)isopropanolamine
- 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
- N-(4-{[Bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
This compound is unique due to its specific structure, which includes a benzamide group attached to a propyl chain with bis(2-hydroxyethyl)amino substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
78109-79-2 |
|---|---|
分子式 |
C18H31ClN2O4 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
3-[(2-butoxybenzoyl)amino]propyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-2-3-15-24-17-8-5-4-7-16(17)18(23)19-9-6-10-20(11-13-21)12-14-22;/h4-5,7-8,21-22H,2-3,6,9-15H2,1H3,(H,19,23);1H |
InChI 键 |
GXMOIEKILRTEOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


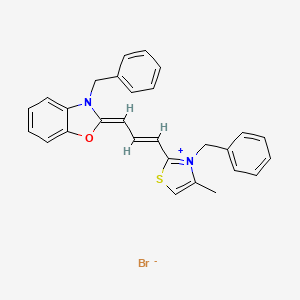
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
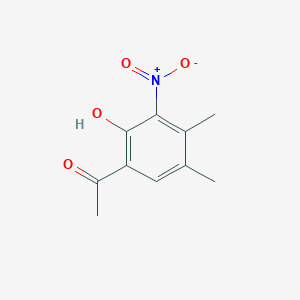
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

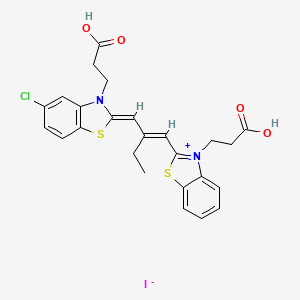
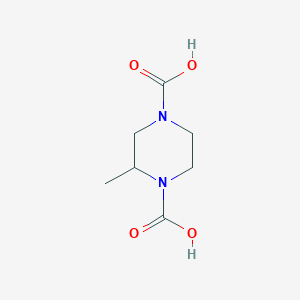
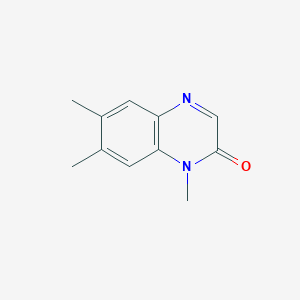


![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)

